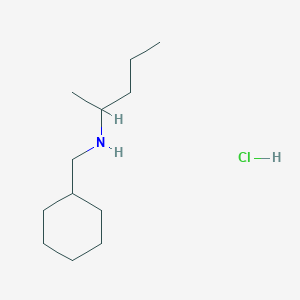

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride

Description

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is a secondary amine hydrochloride salt. Its IUPAC name directly reflects its structure: a pentan-2-amine backbone substituted with a cyclohexylmethyl group at the nitrogen atom, forming a hydrochloride salt. The compound is identified by CAS registry numbers 706823-11-2 (as per ) and 1609400-61-4 (), though this discrepancy may indicate regional or contextual nomenclature differences. The molecular formula is inferred as C₁₂H₂₆ClN, with a molecular weight of approximately 219.5 g/mol.

Properties

IUPAC Name |

N-(cyclohexylmethyl)pentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N.ClH/c1-3-7-11(2)13-10-12-8-5-4-6-9-12;/h11-13H,3-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKWMZZZXFYLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NCC1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-61-4 | |

| Record name | Cyclohexanemethanamine, N-(1-methylbutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride typically involves the alkylation of 2-pentanamine with cyclohexylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(Cyclohexylmethyl)-2-pentanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is primarily recognized for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological pathways, making it suitable for research into therapeutic applications.

Dipeptidyl Peptidase Inhibition

One of the significant applications of this compound is as an inhibitor of dipeptidyl peptidases (DPPs), which are enzymes involved in various physiological processes, including immune response and metabolism. Inhibitors of DPPs can be crucial in treating conditions like diabetes and obesity by modulating peptide hormones and enhancing insulin sensitivity .

- Case Study : Research has shown that derivatives of amines similar to this compound exhibit potent inhibitory effects on DPP-IV, a key enzyme in glucose metabolism. This suggests potential use in developing antidiabetic drugs .

Biochemical Research

The compound's properties make it a valuable tool in biochemical research, particularly in studies involving enzyme activity and metabolic pathways.

Enzyme Activity Modulation

This compound can be utilized to investigate the role of specific enzymes in metabolic pathways by selectively inhibiting their activity. This application is essential for understanding disease mechanisms and developing targeted therapies.

- Experimental Findings : Studies indicate that compounds with similar structures can significantly alter enzyme kinetics, providing insights into substrate specificity and enzyme regulation .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in various industrial sectors.

Chemical Synthesis

The compound can serve as a building block in organic synthesis, particularly in creating complex molecules for pharmaceuticals and agrochemicals. Its functional groups allow for diverse chemical reactions, making it a versatile intermediate.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylmethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structurally related compounds include chloroethylamine derivatives, substituted amines, and cyclohexyl-containing analogs. Below is a detailed comparison:

Structural and Chemical Properties

Table 1: Key Properties of N-(Cyclohexylmethyl)-2-pentanamine HCl and Analogs

Key Observations:

Substituent Effects: The cyclohexylmethyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or ethyl groups in analogs (e.g., 2-(N,N-dimethylamino)ethyl chloride HCl). This bulk may reduce solubility in polar solvents but enhance lipid membrane permeability .

Physicochemical Properties: Higher molecular weight (~219.5 g/mol) compared to simpler analogs (e.g., 135–179 g/mol) suggests differences in melting points, boiling points, and chromatographic retention times. The hydrochloride salt form improves stability and crystallinity, a feature shared with analogs like 2-(N,N-dimethylamino)ethyl chloride HCl .

Biological Activity

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is an organic compound categorized under substituted cathinones, which are synthetic derivatives of the khat plant. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an amine derivative where the amine group is substituted with a cyclohexylmethyl group. The hydrochloride form enhances its solubility in water, making it a viable candidate for various chemical reactions and biological studies.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The cyclohexylmethyl group increases the compound's lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can modulate signaling pathways related to neurotransmission, cell proliferation, and apoptosis.

Target Interactions

- Receptor Binding : Compounds similar to N-(Cyclohexylmethyl)-2-pentanamine have been shown to interact with various receptors such as dopamine and serotonin receptors, influencing mood and behavior.

- Enzyme Modulation : The compound may also affect enzymes involved in metabolic pathways, potentially leading to changes in cellular metabolism.

Stimulant Properties

As a synthetic cathinone, this compound exhibits stimulant effects similar to traditional amphetamines. Research indicates that synthetic cathinones can lead to increased energy, alertness, and euphoria. However, they are also associated with adverse effects such as anxiety, paranoia, and cardiovascular complications .

Case Studies

- Clinical Observations : A retrospective study highlighted cases where individuals presented with symptoms such as tachycardia and hypertension after using synthetic cathinones. These findings emphasize the potential risks associated with compounds like this compound .

- Toxicological Reports : Reports indicate that the ingestion of synthetic cathinones can lead to severe health issues, including hyperthermia and acute psychosis. Monitoring blood concentrations of these compounds has been crucial in understanding their pharmacokinetics and toxicity profiles .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other substituted cathinones. The following table summarizes key differences:

| Compound Name | Lipophilicity | Receptor Targets | Common Effects |

|---|---|---|---|

| N-(Cyclohexylmethyl)-2-pentanamine HCl | High | Dopamine, Serotonin | Stimulant effects |

| N-(Cyclohexylmethyl)-3-pentanamine HCl | Moderate | Dopamine | Euphoria, increased energy |

| N-(Cyclohexylmethyl)-2-hexanamine HCl | Moderate | Serotonin | Anxiety, paranoia |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential therapeutic applications. Notable findings include:

- Pharmacological Studies : Investigations into its pharmacodynamics reveal that it can influence neurotransmitter levels in the brain, potentially offering insights into treatments for neurological disorders.

- Safety Profile : Despite its stimulant properties, the safety profile of this compound remains under scrutiny due to reports of adverse effects associated with synthetic cathinones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyclohexylmethyl)-2-pentanamine hydrochloride to ensure high purity and yield?

- Methodological Guidance :

- Nucleophilic Substitution : React 2-pentanamine with cyclohexylmethyl bromide in a polar aprotic solvent (e.g., DMF) under inert atmosphere to form the tertiary amine intermediate. Protonation with HCl gas in anhydrous ethanol yields the hydrochloride salt .

- Purification : Recrystallize from ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials and byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of cyclohexylmethyl bromide to 2-pentanamine) and reaction time (12–16 hrs at 60°C) to minimize dimerization .

Q. Which analytical techniques are critical for confirming the structural integrity of This compound?

- Methodological Guidance :

- NMR Spectroscopy : Use - and -NMR in DO to confirm the cyclohexylmethyl group (δ 1.2–1.8 ppm for cyclohexyl protons) and pentanamine backbone (δ 2.9–3.1 ppm for N-CH) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 216.2 (base peak) and [M+Cl] at m/z 250.1 for the hydrochloride salt .

- Elemental Analysis : Validate Cl content (theoretical: 13.8%) via ion chromatography or potentiometric titration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by solvent or impurity effects?

- Methodological Guidance :

- Deuterated Solvents : Use DO instead of DMSO-d to avoid signal splitting from residual water or solvent interactions .

- Impurity Profiling : Compare HPLC retention times with known impurities (e.g., cyclohexylmethanol or unreacted 2-pentanamine) and quantify using external calibration curves .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - coupling and - connectivity, especially for cyclohexylmethyl group stereochemistry .

Q. What experimental design strategies are recommended for studying the thermal stability and degradation pathways of this compound?

- Methodological Guidance :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N to identify decomposition onset (expected >200°C). Correlate mass loss with degradation products detected via LC-MS .

- Forced Degradation Studies : Expose to acidic (0.1 M HCl, 40°C), basic (0.1 M NaOH, 40°C), and oxidative (3% HO) conditions for 48 hrs. Identify degradation products (e.g., N-oxide derivatives) using high-resolution MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Q. How can computational tools predict the reactivity of This compound in novel reaction systems?

- Methodological Guidance :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water, ethanol) to assess salt dissociation and ion-pair stability .

- QSAR Modeling : Corrogate experimental solubility/logP data with molecular descriptors (e.g., topological polar surface area) to design derivatives with improved bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Guidance :

- Solvent Screening : Test solubility in a standardized panel (e.g., water, ethanol, DMSO, hexane) at 25°C using UV-Vis (λ = 220 nm) or gravimetric methods. Note pH-dependent solubility shifts due to protonation .

- Co-Solvency Studies : Use ethanol-water mixtures (0–100% ethanol) to identify optimal solubility windows. Fit data to the Jouyban-Acree model for predictive accuracy .

- Crystallography : Perform single-crystal X-ray diffraction to correlate solubility with lattice energy and hydrogen-bonding patterns .

Experimental Optimization

Q. What parameters are critical for scaling up the synthesis of this compound while maintaining batch consistency?

- Methodological Guidance :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate purity in real time .

- Design of Experiments (DoE) : Use a central composite design to optimize temperature, stirring rate, and reagent concentration for reproducibility .

- Quality Control : Validate each batch via ICP-MS for heavy metal contaminants (e.g., Pd <1 ppm from catalyst residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.